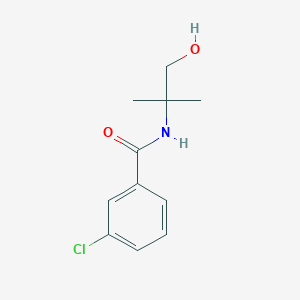
1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one is an organic compound with the molecular formula C11H11BrF2O. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a butanone group. It is primarily used in research and development settings and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-difluorobenzene and 2-methylbutan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.
Synthetic Route: The reaction proceeds through a Friedel-Crafts acylation, where the 4-bromo-2,5-difluorobenzene reacts with 2-methylbutan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromo-2,5-difluorophenyl)-2-methylbutan-1-one can be compared with other similar compounds, such as:
1-(4-Bromo-2,5-difluorophenyl)ethanone: This compound has a similar structure but with an ethanone group instead of a butanone group.
1-(4-Bromo-2,5-difluorophenyl)-2-ethyl-1-hexanol: This compound features an additional ethyl group and a hexanol moiety, making it structurally different but related in terms of the aromatic ring substitution pattern.
2-Bromo-1-(2,5-difluorophenyl)ethanone: Another related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
CAS No. |
1341159-01-0 |
|---|---|
Molecular Formula |
C11H11BrF2O |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C11H11BrF2O/c1-3-6(2)11(15)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3 |
InChI Key |
OBHIJZXZVWRIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC(=C(C=C1F)Br)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



